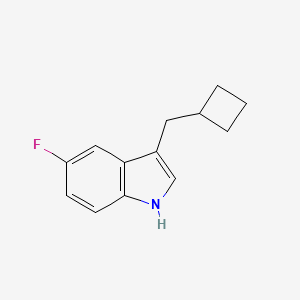
3-(Cyclobutylmethyl)-5-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Fluorination:
- The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions
-
Indole Core Synthesis:
- The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Another method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the indole nitrogen or the cyclobutylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can target the indole ring or the cyclobutylmethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution:
- The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, organolithium reagents.
Major Products:
- Oxidation products may include carbonyl compounds or carboxylic acids.
- Reduction products may include fully reduced indole derivatives or cyclobutylmethyl alcohols.
- Substitution products depend on the nucleophile used and may include various substituted indoles.
科学研究应用
Chemistry:
- 3-(Cyclobutylmethyl)-5-fluoro-1H-indole is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Indole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry:
- The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.
Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.
相似化合物的比较
3-(Cyclobutylmethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and properties.
5-Fluoro-1H-indole: Lacks the cyclobutylmethyl group, which may affect its binding affinity and selectivity.
3-(Cyclobutylmethyl)-5-chloro-1H-indole: Similar structure with a chlorine atom instead of fluorine, which may influence its reactivity and biological activity.
Uniqueness:
- The presence of both the cyclobutylmethyl group and the fluorine atom in 3-(Cyclobutylmethyl)-5-fluoro-1H-indole makes it unique, potentially offering a combination of enhanced binding affinity, metabolic stability, and specific biological activities.
属性
IUPAC Name |
3-(cyclobutylmethyl)-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVAPAMMFADNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














